molecular formula C18H17N3O3 B14982830 2-(4-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B14982830
M. Wt: 323.3 g/mol
InChI Key: KTWSZMYOWJIZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also contains phenyl and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the phenyl groups: The phenyl and methylphenyl groups are introduced through substitution reactions.

    Final assembly: The final compound is assembled through a series of condensation and substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(4-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide include other oxadiazole derivatives with different substituents These compounds share the oxadiazole ring but may have different chemical properties and biological activities due to variations in their substituents

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H17N3O3/c1-12-3-7-14(8-4-12)17-20-18(21-24-17)19-16(22)11-23-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

KTWSZMYOWJIZOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.